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molecular formula C12H16O3 B8470483 2-Methoxy-3-methyl-3-phenylbutanoic acid

2-Methoxy-3-methyl-3-phenylbutanoic acid

Cat. No. B8470483
M. Wt: 208.25 g/mol
InChI Key: NRYJEUKKNPMCGT-UHFFFAOYSA-N
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Patent
US07390910B2

Procedure details

According to General Procedure II, methyl 2-methoxy-3-methyl-3-phenylbutanoic acid (0.49 g, 2.2 mmol, from Reference Example 38) is dissolved in methanol (10 mL) and tetrahydrofuran (10 mL). To this solution is added water (5 mL) and lithium hydroxide monohydrate (0.18 g, 4.4 mmol), and the resulting mixture is stirred at 60° C. for 16 hours. Solvents are removed in vacuo and the residue is then dissolved in water. The solution is acidified to pH 1 with 10% aqueous hydrochloric acid solution and then extracted thrice with ethyl acetate. The combined extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, decanted, and concentrated under reduced pressure to afford a light orange oil, which solidified to a straw colored crystalline solid (0.46 g, 100%). MS (ES−): (M−H)=207.0
Name
methyl 2-methoxy-3-methyl-3-phenylbutanoic acid
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]([O:15][CH3:16])([C:6]([CH3:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])[C:3]([OH:5])=[O:4].O.O.[OH-].[Li+]>CO.O1CCCC1>[CH3:16][O:15][CH:2]([C:6]([CH3:14])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH3:7])[C:3]([OH:5])=[O:4] |f:2.3.4|

Inputs

Step One
Name
methyl 2-methoxy-3-methyl-3-phenylbutanoic acid
Quantity
0.49 g
Type
reactant
Smiles
CC(C(=O)O)(C(C)(C1=CC=CC=C1)C)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
lithium hydroxide monohydrate
Quantity
0.18 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
solid
Quantity
0.46 g
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is then dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a light orange oil, which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(C(=O)O)C(C)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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